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Compound of Interest

2-Chloropyridine-5-acetic acid
Compound Name:
ethyl ester

Cat. No.: B172145

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-chloropyridin-5-yl)acetate is a substituted pyridine derivative of interest in medicinal
chemistry and drug discovery. Its structural motif is found in various biologically active
compounds. A thorough understanding of its spectroscopic properties and synthetic routes is
crucial for its application in the development of new chemical entities. This technical guide
provides a summary of available spectroscopic data and general experimental protocols
relevant to the synthesis and characterization of this compound and its analogs.

It is important to note that while extensive searches for specific experimental spectroscopic
data and detailed synthetic protocols for ethyl 2-(2-chloropyridin-5-yl)acetate (CAS No: 197376-
47-9) were conducted, publicly available, detailed experimental spectra and step-by-step
procedures for this specific molecule are limited. The information presented herein is a
compilation based on data for structurally related compounds and general principles of organic
chemistry.

Physicochemical Properties

Basic physicochemical properties for ethyl 2-(2-chloropyridin-5-yl)acetate are summarized
below.
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Property Value

Molecular Formula CoH10CINO2
Molecular Weight 199.63 g/mol
CAS Number 197376-47-9

Spectroscopic Data Analysis

Detailed experimental spectra for the target compound are not readily available. However,
based on the analysis of its chemical structure, the expected spectroscopic characteristics can
be predicted.

'H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (*H NMR) spectrum is expected to show distinct
signals corresponding to the ethyl group and the protons on the pyridine ring and the acetate
methylene group.

e Prt?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, Hz)

Pyridine H (position 6) ~8.4 d ~2.5

Pyridine H (position 4)  ~7.7 dd ~8.0, 2.5

Pyridine H (position 3) ~7.4 d ~8.0

-O-CHz2- (ethyl) ~4.2 q ~7.1

-CH:- (acetate) ~3.7 s

-CHs (ethyl) ~1.2 t ~7.1

3C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (*33C NMR) spectrum would provide information on
the carbon framework of the molecule.
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Carbon Predicted Chemical Shift (8, ppm)
C=0 (ester) ~170

C2 (pyridine, C-Cl) ~152

C6 (pyridine) ~150

C4 (pyridine) ~139

C5 (pyridine) ~130

C3 (pyridine) ~125

-O-CHz2- (ethyl) ~62

-CH:z- (acetate) ~40

-CHs (ethyl) ~14

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M*) would be expected at an m/z corresponding

to the molecular weight of the compound (199.63). Due to the presence of chlorine, an isotopic

peak (M+2) at approximately one-third the intensity of the molecular ion peak would be

observed. Common fragmentation patterns would likely involve the loss of the ethoxy group (-

OCH2CHs3), the entire ester group (-COOCH2CH?s), or cleavage of the acetate side chain.

Infrared (IR) Spectroscopy

The infrared spectrum would be characterized by strong absorption bands corresponding to the

carbonyl group of the ester and vibrations of the pyridine ring.

Functional Group

Characteristic Absorption (cm~?)

C=0 stretch (ester) ~1730-1750

C-O stretch (ester) ~1150-1250

C=C, C=N stretch (aromatic) ~1400-1600

C-Cl stretch ~600-800
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Experimental Protocols

Detailed, validated experimental protocols for the synthesis of ethyl 2-(2-chloropyridin-5-
yl)acetate are not widely published. However, a plausible synthetic route could involve the
esterification of 2-(2-chloropyridin-5-yl)acetic acid or the reaction of a corresponding pyridinyl
halide with an ethyl acetate enolate. A general procedure for the characterization of such a

compound is outlined below.

General Spectroscopic Characterization Workflow
General Workflow for Spectroscopic Analysis

Synthesis & Purification

Synthesized Compound

l

Purification (e.g., Chromatography)

Sample Preparation ample Preparation Sample Preparation

Spectroscopic Analysis

NMR Spectroscopy |- Mass Spectrometry ~ Infrared Spectroscopy
(*H, 13C) (MS) (IR)

Data Interpretation

Purity Assessment B> Structure Elucidation |-

Final Characterization Report
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic
characterization of a chemical compound.

Methodology for Spectroscopic Analysis:

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra would be
acquired on a spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a
deuterated solvent (e.g., CDCIs), and chemical shifts would be referenced to the residual
solvent peak or an internal standard like tetramethylsilane (TMS).

e Mass Spectrometry (MS): Mass spectral data would be obtained using a mass spectrometer,
with ionization techniques such as electron impact (El) or electrospray ionization (ESI). High-
resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

« Infrared (IR) Spectroscopy: The IR spectrum would be recorded using an FTIR spectrometer.
The sample could be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

Conclusion

While specific, experimentally-derived spectroscopic data for ethyl 2-(2-chloropyridin-5-
yl)acetate is not readily available in the public domain, this guide provides a predictive overview
based on established principles of spectroscopy and the analysis of structurally similar
compounds. The provided workflow and general methodologies offer a framework for
researchers engaged in the synthesis and characterization of this and related molecules.
Further empirical studies are necessary to definitively establish the spectroscopic profile of this
compound.

« To cite this document: BenchChem. [Spectroscopic and Synthetic Overview of Ethyl 2-(2-
chloropyridin-5-yl)acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b172145#spectroscopic-data-for-ethyl-2-2-
chloropyridin-5-yl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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